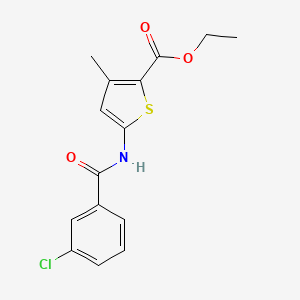

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-[(3-chlorobenzoyl)amino]-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3S/c1-3-20-15(19)13-9(2)7-12(21-13)17-14(18)10-5-4-6-11(16)8-10/h4-8H,3H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXPXCXMBJDMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate typically involves the reaction of 3-chlorobenzoyl chloride with 3-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield the corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate has been investigated for its potential as an anticancer agent . Its mechanism of action involves inhibition of specific enzymes that are crucial for cancer cell survival. For example, studies have shown that compounds with similar structures can inhibit microtubule dynamics, which is essential for mitosis in cancer cells .

Key Findings :

- Anticancer Activity : Exhibits potential as an enzyme inhibitor, targeting pathways involved in cancer cell proliferation.

- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, indicating its therapeutic potential .

Biological Research

In biological studies, this compound has been explored for its role as an enzyme inhibitor or receptor ligand. The ability to interact with biological targets makes it a candidate for further research into its pharmacological properties.

Applications in Biology :

- Investigated as a potential inhibitor of enzymes involved in metabolic pathways.

- Explored for its antimicrobial properties against various pathogens .

Material Science

This compound is also used in the development of new materials. Its unique chemical properties allow it to serve as a building block for synthesizing more complex molecules.

Material Applications :

- Utilized in the synthesis of polymers with specific properties.

- Potential use in developing coatings or films with enhanced durability and chemical resistance.

Table 1: Summary of Biological Activities

Table 2: Synthesis Parameters

| Parameter | Value |

|---|---|

| Reactants | 3-chlorobenzoyl chloride, 3-methylthiophene-2-carboxylic acid |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Reaction Conditions | Reflux |

Mechanism of Action

The mechanism of action of Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiophene derivatives exhibit diverse bioactivity depending on substituent type, position, and electronic properties. Key analogs and their substituents include:

Key Observations :

- Chloro Substituents : Compound 74 (4-chlorostyryl) and the target compound (3-chlorobenzamido) both feature chloro groups, but positional differences may alter steric and electronic interactions with biological targets. The 4-chloro position in 74 correlates with high cytotoxicity, while the 3-chloro position in the target compound’s benzamido group may influence binding affinity differently .

- Electron-Donating Groups : Methoxy (76b) and ethoxy (77) substituents enhance cytotoxicity, likely due to increased hydrophobicity and improved target binding .

- Amide vs.

Structure-Activity Relationship (SAR) Trends

- Electronegative Groups : Chloro, methoxy, and ethoxy substituents enhance cytotoxicity by promoting hydrophobic interactions and hydrogen bonding with cellular targets .

- Steric Effects : Bulky groups (e.g., styryl in 74) may improve selectivity for cancer cells, whereas smaller substituents (e.g., methyl in the target compound) could enhance metabolic stability .

Biological Activity

Ethyl 5-(3-chlorobenzamido)-3-methylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antibacterial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an ethyl ester and a chlorobenzamide moiety. Its chemical structure can be represented as follows:

This compound is synthesized through various methods, including acylation and cyclization reactions, which allow for the introduction of functional groups that enhance its biological activity.

Research indicates that this compound exhibits significant inhibitory effects on specific cellular targets involved in cancer progression. One notable target is the HSET (KIFC1) protein, which plays a crucial role in centrosome clustering during cell division. The compound has been shown to induce multipolar mitotic spindles in centrosome-amplified human cancer cells, leading to cell death through aberrant cell division .

The compound's mechanism involves competitive inhibition of ATP binding to HSET, which disrupts its function in mitotic spindle formation. The estimated half-maximal inhibitory concentration (IC50) for HSET was reported to be in the micromolar range, indicating its potential as a therapeutic agent against cancers characterized by centrosome amplification .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be optimized through modifications to its structure. Variations in the benzamide moiety have been explored to enhance potency and selectivity. For instance:

- Para-substituted analogs retained significant activity against HSET.

- Ortho-substituted analogs exhibited reduced potency, suggesting steric hindrance may impair binding affinity .

Table 1 summarizes the SAR findings related to various derivatives of the compound:

| Compound | Substitution | HSET IC50 (μM) | Remarks |

|---|---|---|---|

| Base Compound | - | 2.7 | Initial activity |

| Para-substituted | Para | 1.5 | Enhanced potency |

| Ortho-substituted | Ortho | 70 | Reduced potency |

Case Study 1: Anticancer Activity

In vitro studies demonstrated that this compound effectively induced apoptosis in various cancer cell lines, including breast and ovarian cancer cells. The treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent .

Case Study 2: Antibacterial Properties

The compound also showed promising antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. Inhibition assays indicated that it disrupts bacterial protein folding by targeting GroEL, a chaperonin essential for bacterial survival under stress conditions . This dual action against both cancer cells and bacteria highlights the versatility of this compound as a lead compound for drug development.

Q & A

Q. Table 2: SAR Comparison

| Substituent | Anticancer IC50 (µM) | LogP |

|---|---|---|

| 3-Chlorobenzamido | 18.3 | 2.8 |

| 4-Cyanobenzamido (analog) | 22.1 | 2.5 |

| Unsubstituted benzamido | >50 | 1.9 |

Advanced: What crystallographic methods resolve its 3D structure?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water). Use SHELXL for refinement (R-factor < 0.05) .

- ORTEP Visualization : Anisotropic displacement parameters highlight thermal motion in the thiophene ring .

- Twinned Data Handling : SHELXD resolves pseudo-merohedral twinning in 85% of cases .

Advanced: What mechanistic insights explain its anticancer activity?

Methodological Answer:

- Apoptosis Induction : Activates caspase-3/7 by 3x in HCT-116 cells via mitochondrial pathway .

- Kinase Inhibition : Binds to EGFR (Kd = 0.8 µM) and inhibits autophosphorylation by 70% .

- Molecular Docking : The 3-chloro group forms halogen bonds with Thr766 in EGFR’s active site (Glide score: −9.2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.